Fervenulin
Description
Historical Context and Initial Discovery of Fervenulin (B1672609)
This compound was first reported as a new crystalline antibiotic in 1960. caymanchem.com The initial discovery was made from a species of soil actinomycete, Streptomyces fervens. oup.com Early investigations focused on its biological activities, noting its appreciable antibiotic activity, particularly against gram-negative organisms. oup.com The isolation process involved submerged fermentation of Streptomyces fervens, followed by analysis of culture filtrates. oup.com This historical context highlights this compound as an early example of an antibiotic derived from Streptomyces, a genus well-known for producing a diverse array of bioactive compounds.
Classification of this compound within Pyrimido[5,4-e]-as-Triazine Antibiotics
This compound is classified as a pyrimido[5,4-e]-as-triazine antibiotic. researchgate.netbeilstein-journals.org This classification is based on its core chemical structure, which features the pyrimido[5,4-e]-as-triazine ring system. This heterocyclic scaffold is the essential active ingredient in several antibiotics, including xanthothricin and reumycin (B1240051), in addition to this compound. researchgate.netbeilstein-journals.org These compounds, formed from actinomyces, share this common structural motif, underscoring the importance of the pyrimido[5,4-e]-as-triazine nucleus for their biological properties. researchgate.net
The chemical name for this compound is 6,8-dimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione. caymanchem.comcaymanchem.combiomol.com Its molecular formula is C₇H₇N₅O₂ and it has a molecular weight of 193.2. caymanchem.comcaymanchem.combiomol.com
Here is a summary of this compound's chemical information:
| Property | Value |
| Formal Name | 6,8-dimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione |
| CAS Number | 483-57-8 caymanchem.comcaymanchem.combiomol.com |
| Molecular Formula | C₇H₇N₅O₂ caymanchem.comcaymanchem.combiomol.com |
| Formula Weight | 193.2 caymanchem.comcaymanchem.combiomol.com |
| Origin | Bacterium/Streptomyces sp. caymanchem.comcaymanchem.combiomol.com |
Overview of this compound's Significance in Chemical Biology Research
This compound holds significance in chemical biology research primarily due to its diverse biological activities. It has been noted for its nematocidal activity, particularly against the root-knot nematode Meloidogyne incognita. caymanchem.comcaymanchem.combiomol.com Research has shown that this compound can inhibit the egg hatching of M. incognita and induce mortality in its second-stage juveniles. caymanchem.comcaymanchem.combiomol.com For instance, a concentration of 30 µg/ml inhibited egg hatching, while 250 µg/ml induced mortality in juveniles. caymanchem.comcaymanchem.combiomol.com Studies have demonstrated up to 100% mortality of M. incognita second-stage juveniles after 96 hours of incubation with this compound at a concentration of 250 μg/mL. researchgate.netmedchemexpress.comtargetmol.comresearchgate.net
Beyond its nematocidal properties, this compound has also demonstrated a broad range of other biological activities in in vitro studies, including antibacterial, antifungal, antiparasitic, and antitumor properties. medchemexpress.comtargetmol.com These varied activities make this compound and its related pyrimido[5,4-e]-as-triazine scaffold compounds of interest for exploring new chemical tools and potential lead compounds in drug discovery. researchgate.netnih.govrsc.org The study of natural products like this compound contributes to the generation of diverse chemical structures valuable for high-throughput bioassays in the search for new drug candidates. researchgate.net
| Activity | Observation | Reference |
| Nematocidal | Inhibits egg hatching of M. incognita (MIC = 30 µg/ml) | caymanchem.comcaymanchem.combiomol.com |
| Nematocidal | Induces mortality in M. incognita second-stage juveniles (250 µg/ml) | caymanchem.comcaymanchem.combiomol.com |
| Nematocidal | Up to 100% mortality of M. incognita J2 at 250 μg/mL after 96 hours | researchgate.netmedchemexpress.comtargetmol.comresearchgate.net |
| Antibacterial | Demonstrated in in vitro studies | medchemexpress.comtargetmol.com |
| Antifungal | Demonstrated in in vitro studies | medchemexpress.comtargetmol.com |
| Antiparasitic | Demonstrated in in vitro studies | medchemexpress.comtargetmol.com |
| Antitumor | Demonstrated in in vitro studies | medchemexpress.comtargetmol.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKVYSLIGQWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032309 | |
| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
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Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-57-8, 102646-55-9 | |
| Record name | 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fervenulin | |
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| Record name | Pulanomycin | |
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| Record name | Fervenulin | |
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| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
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| Record name | 483-57-8 | |
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| Record name | FERVENULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Natural Occurrence and Producer Organisms of Fervenulin
Isolation from Streptomyces Species
The genus Streptomyces, known for its prolific production of bioactive compounds, includes several species from which fervenulin (B1672609) has been isolated. bioaustralis.comfrontiersin.orgglobalscitechocean.com
Streptomyces fervens
Streptomyces fervens was among the first identified producers of this compound. This compound was initially isolated from cultures of Streptomyces fervens in 1959 and was reported as a new crystalline antibiotic with broad-spectrum activity. bioaustralis.comumich.eduresearchgate.net Submerged fermentation of S. fervens in a suitable medium can yield this compound concentrations of 100-200 µg/ml. Isolation typically involves acidification of the broth and extraction with organic solvents such as n-butanol or ethyl acetate. oup.com Further purification steps, like counter-current distribution, can be employed to isolate this compound. oup.com
Streptomyces rubrireticuli
This compound has also been isolated from Streptomyces rubrireticuli. researchgate.netthieme-connect.deresearchgate.net
Streptomyces sp. CMU-MH021 (identified as Streptomyces roseoverticillatus)
A nematicidal actinomycete, Streptomyces sp. CMU-MH021, has been identified as a producer of this compound. bioaustralis.comtargetmol.combiorbyt.comchemsrc.commedkoo.comcapes.gov.br 16S rDNA gene sequencing revealed that this isolate has a 99% identity with Streptomyces roseoverticillatus. frontiersin.orgcapes.gov.brresearchgate.net Culture filtrates from this strain have shown inhibitory effects on egg hatch and increased juvenile mortality of the root-knot nematode Meloidogyne incognita in vitro. bioaustralis.comtargetmol.comfrontiersin.orgcapes.gov.brresearchgate.net Maximal nematicidal activity was observed when using modified basal (MB) medium for culturing Streptomyces sp. CMU-MH021. capes.gov.br
Streptomyces hiroshimensis
Streptomyces hiroshimensis ATCC53615 is another Streptomyces strain from which this compound has been isolated. researchgate.netrsc.orgacs.org Research has been conducted to characterize the N-methyltransferases involved in the biosynthesis of this compound, as well as related compounds like toxoflavin (B1683212) and reumycin (B1240051), in S. hiroshimensis. researchgate.netrsc.orgacs.org
Here is a table summarizing the Streptomyces species known to produce this compound:
| Streptomyces Species | Key Findings |
| Streptomyces fervens | First isolated producer, reported as a broad-spectrum antibiotic. bioaustralis.comumich.eduresearchgate.net Produces 100-200 µg/ml in submerged fermentation. oup.com |
| Streptomyces rubrireticuli | Also identified as a source of this compound. researchgate.netthieme-connect.deresearchgate.net |
| Streptomyces sp. CMU-MH021 (S. roseoverticillatus) | Nematicidal activity against Meloidogyne incognita, inhibits egg hatch and increases juvenile mortality. bioaustralis.comtargetmol.comfrontiersin.orgcapes.gov.brresearchgate.net |
| Streptomyces hiroshimensis | Used in studies characterizing the biosynthesis of this compound and related compounds. researchgate.netrsc.orgacs.org |
Production by Phytopathogenic Bacteria
This compound production is not limited to the Streptomyces genus; it is also produced by certain phytopathogenic bacteria. tandfonline.comnih.gov
Burkholderia glumae
Burkholderia glumae, a bacterium known as a causal agent of bacterial panicle blight in rice, is capable of producing this compound. tandfonline.comnih.govlsu.eduagriscigroup.us this compound, along with toxoflavin and reumycin, are considered phytotoxins produced by B. glumae. tandfonline.comnih.govlsu.edu Toxoflavin and this compound are structurally similar isomers and exhibit comparable biological activity and toxicity. tandfonline.com
Pseudomonas glumae (now Burkholderia glumae)
Pseudomonas glumae was the original classification for a bacterium now recognized as Burkholderia glumae. cabidigitallibrary.orgnih.gov This Gram-negative bacterium is a significant plant pathogen, primarily known as the causal agent of bacterial grain rot, sheath rot, and seedling rot in rice, depending on the plant's growth stage. cabidigitallibrary.orgnih.govkyushu-u.ac.jpresearchgate.netasm.org B. glumae has been isolated in association with various other plants as well, including tomato, hot pepper, eggplant, potato, perilla, sesame, and sunflower. asm.org It can be found epiphytically on rice leaves and in the rice rhizosphere. asm.org
This compound is one of the key phytotoxins produced by Burkholderia glumae, contributing significantly to the bacterium's pathogenicity. cabidigitallibrary.orgnih.govkyushu-u.ac.jpresearchgate.netasm.orgtandfonline.comresearchgate.netsci-hub.se Alongside toxoflavin, another major phytotoxin produced by B. glumae, this compound is considered a virulence factor. nih.govtandfonline.comresearchgate.net Toxoflavin and this compound are described as isomers and exhibit similar biological activity and toxicity. tandfonline.comresearchgate.net These toxins can cause chlorotic spots on rice seedling leaves at concentrations of approximately 10 µg/ml or more and can reduce the growth of leaves and roots in treated seedlings. cabidigitallibrary.org
Research findings indicate that the production of this compound, toxoflavin, and reumycin in B. glumae is dependent on the toxoflavin biosynthesis pathway. nih.gov This pathway is regulated by a LuxI/LuxR-type quorum sensing (QS) system, specifically the TofI/TofR system, which is mediated by C8-HSL. nih.govtandfonline.comresearchgate.net While the biosynthesis of toxoflavin involves sequential methylation steps catalyzed by enzymes like ToxA, the specific N-methyltransferases required for the N8 methylation involved in this compound biosynthesis are still under investigation. researchgate.net
Studies have characterized B. glumae strains based on factors such as virulence, toxoflavin production, and genomic structure. researchgate.net The ability to produce toxoflavin is often closely associated with the virulence phenotypes of B. glumae strains in rice. researchgate.net The identification of B. glumae can be challenging, and various methods, including PCR and sequence analysis of 16S rDNA, are used for its detection and characterization. cabidigitallibrary.orgresearchgate.net
Chemical Synthesis of Fervenulin and Its Analogues
Established Total Synthesis Routes for Fervenulin (B1672609)
The initial total synthesis of this compound was reported in 1958 by Pfleiderer and Schündehütte. Since this pioneering work, various methodologies have been developed to access the this compound core structure. A notable approach involves the condensation of 6-amino-5-nitrosouracils with aldehyde hydrazones. oup.com This method provides a convenient route for the synthesis of this compound and its derivatives. oup.com
Another synthetic strategy involves the transformation of intermediates related to toxoflavin (B1683212). The conversion of 1-demethyltoxoflavins into fervenulins can be achieved through alkylation reactions. oup.com Furthermore, fervenulone, a crucial intermediate with a 6,8-dimethylpyrimido[5,4-e]-as-triazine-3,5,7(2H,6H,8H)-trione structure, serves as a precursor for both this compound and 2-methylfervenulone. lookchem.com
A high-yielding method for synthesizing this compound involves the reduction of this compound 4-oxide using aqueous sodium hydrosulfite at room temperature. sci-hub.se This highlights the utility of this compound 4-oxide as a versatile intermediate in this compound synthesis. sci-hub.se
Synthetic Methodologies for this compound 4-Oxide and its Chemical Conversions
This compound 4-oxide, a key intermediate, can be synthesized efficiently. A single-step method involves the reaction of 1,3-dimethyl-6-hydrazino-5-nitrosouracil with one-carbon reagents such as dimethylformamide-phosphorus oxychloride, dimethylformamide-dimethyl sulfate, formic acid, or triethyl orthoformate. sci-hub.se This reaction provides a straightforward access to the 4-oxide derivative. sci-hub.se
Another method for the preparation of this compound 4-oxides is the nitrative cyclization of 6-benzylidenehydrazino-1,3-dimethyluracils. This is carried out by treatment with potassium nitrate (B79036) in acetic acid in the presence of sulfuric acid. researchgate.net
This compound 4-oxide is a versatile compound for the synthesis of pyrimido[5,4-e]-as-triazine derivatives, including the antibiotics this compound and 2-methylfervenulone. sci-hub.se
The conversion of this compound 4-oxide to this compound is effectively accomplished by reduction with aqueous sodium hydrosulfite. sci-hub.se This reaction proceeds in excellent yield. sci-hub.se
The synthesis of 2-methylfervenulone from this compound 4-oxide involves a sequence of steps. Initially, treatment with dimethylformamide-phosphorus oxychloride affords a 3-chloro intermediate. Subsequent acid hydrolysis of this intermediate yields fervenulone. Finally, alkylation of fervenulone with methyl iodide in the presence of potassium carbonate in dimethylformamide furnishes 2-methylfervenulone. sci-hub.se
Table 1 summarizes some synthetic conversions involving this compound 4-oxide.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| This compound 4-oxide | Aqueous sodium hydrosulfite | This compound | ~90 | sci-hub.se |
| This compound 4-oxide | DMF-POCl3, then acid hydrolysis, then MeI/K2CO3 | 2-Methylfervenulone | Not specified | sci-hub.se |
Development of this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues has been an active area of research, driven by the desire to explore variations in biological activity. oup.comacs.org
Regioselective Alkylation Approaches
Regioselective alkylation is a key strategy in the synthesis of this compound analogues. Studies on related compounds, such as reumycin (B1240051) derivatives, have demonstrated the potential for regioselective alkylation. semanticscholar.orgresearchgate.net Transalkylation reactions from 1-alkyltoxoflavins into nucleophiles have also been investigated, providing insights into alkylation pathways in this class of compounds. semanticscholar.orgresearchgate.net
Alkylation of 1-demethyltoxoflavin with various alcohols in the presence of diethyl azodicarboxylate and triphenylphosphine (B44618) has been shown to yield corresponding this compound homologs. oup.com This method allows for the introduction of different alkyl groups onto the this compound scaffold. Alkylation is also a crucial step in the synthesis of 2-methylfervenulone, where fervenulone is alkylated with methyl iodide. sci-hub.se
Synthesis of Ring Isomers, including Isothis compound
The synthesis of ring isomers of this compound, particularly isothis compound, has been explored. This compound and isothis compound are structural isomers, with this compound possessing a pyrimido[5,4-e]-as-triazine ring system and isothis compound having a pyrimido[4,5-e]-as-triazine ring system. lookchem.com
Isothis compound (5,7-dimethylpyrimido[4,5-e]-as-triazine-6,8(5H,7H)-dione) and 2-methylisofervenulone are synthesized from a common intermediate, 1,3-dimethyl-5-(1,2-dicarbethoxyhydrazino)-6-aminouracil. lookchem.comresearchgate.netresearchgate.net This highlights the different cyclization pathways that can lead to isomeric ring systems.
Preparation of Deaza Analogues
The synthesis of deaza analogues, where a nitrogen atom in the ring system is replaced by a carbon atom, has been pursued to investigate the structure-activity relationship of this compound. The preparation of 4-deazathis compound and 5-deazaalloxazine analogues has been reported. scirp.orgrsc.orgzu.edu.egorcid.orgresearchgate.net
One approach to 4-deazathis compound synthesis involves starting from 1-methyl-6-chlorouracil. zu.edu.eg While not directly focused on this compound, studies on related systems like 6-azapterins and 6-azalumazines (pyrimido[4,5-e]-1,2,4-triazines) have shown that inverse electron-demand cycloaddition reactions with aldehyde enamines can lead to 5-deazapterins and 5-deazalumazines (pyrido[2,3-d]pyrimidines). researchgate.net These methodologies provide insights into potential routes for preparing deaza analogues in the this compound series.
Biological Activities and Underlying Molecular Mechanisms of Fervenulin
Broad-Spectrum Antimicrobial Activities
Fervenulin (B1672609) exhibits inhibitory effects against a wide array of microorganisms, including both bacteria and fungi. Its antimicrobial properties have been a primary focus of research since its discovery.
Antibacterial Spectrum and Efficacy
Interactive Data Table: Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Data not available in recent literature | ||
Further research is required to populate this table with current and specific MIC values.
Antifungal Properties and Targets
This compound has also been shown to possess antifungal properties. Similar to its antibacterial profile, detailed studies outlining its spectrum of activity against various fungal pathogens and the specific molecular targets are limited in recently published research. The proposed mechanisms of antifungal action generally involve the disruption of fungal cell integrity or interference with critical metabolic pathways.
Interactive Data Table: Antifungal Spectrum of this compound
| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Data not available in recent literature | ||
Further research is required to populate this table with current and specific MIC values.
Antitumor and Antineoplastic Research
In addition to its antimicrobial effects, this compound has been investigated for its potential as an antitumor and antineoplastic agent. While the exact molecular mechanisms are not fully elucidated for this compound itself, the activity of many natural product anticancer drugs is known to involve the disruption of microtubule dynamics. These drugs can interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules. This disruption blocks mitosis, the process of cell division, and can subsequently induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to determine if this compound shares this mechanism of action and to identify the specific cancer cell lines against which it may be effective.
Antiparasitic and Nematicidal Activities
A significant area of research for this compound has been its activity against parasites, particularly plant-parasitic nematodes. This has important implications for agriculture in the management of crop pests.
Nematicidal Activity against Meloidogyne incognita
This compound has demonstrated potent nematicidal activity against the root-knot nematode Meloidogyne incognita, a major agricultural pest. Studies have shown that this compound can both inhibit the hatching of nematode eggs and cause mortality in juvenile nematodes.
Inhibition of Nematode Egg Hatch and Juvenile Mortality
Detailed in vitro studies have quantified the effects of this compound on M. incognita. The research has shown a dose-dependent relationship, with higher concentrations of this compound leading to greater inhibition of egg hatching and increased mortality of second-stage juveniles (J2). Notably, at a concentration of 250 µg/mL, this compound was found to cause 100% mortality of J2 nematodes. nih.gov The minimum inhibitory concentration (MIC) for inhibiting egg hatch has also been determined. The following tables present a summary of these research findings.
Interactive Data Table: Effect of this compound on Meloidogyne incognita Egg Hatch Inhibition
| Concentration (µg/mL) | Egg Hatch Inhibition (%) |
|---|---|
| 30 | Lowest MIC for inhibition |
Interactive Data Table: Effect of this compound on Meloidogyne incognita Juvenile Mortality
| Concentration (µg/mL) | Juvenile Mortality (%) |
|---|---|
| 120 | Increased mortality observed |
Herbicidal and Phytotoxic Research
Extensive literature reviews have not yielded specific research focusing on the herbicidal or phytotoxic activities of this compound. As such, there is currently no direct scientific evidence to support its use or investigation as a herbicide. The following subsections reflect the absence of data in these specific areas of plant-related research.
This compound as a Virulence Factor in Plant Pathogenesis
There is no available research to indicate that this compound acts as a virulence factor in plant pathogenesis. Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease in a host plant. nih.govnih.govresearchgate.netnih.gov While some microbial secondary metabolites are known to play such roles, studies specifically implicating this compound in these processes have not been identified.
Induction of Chlorotic Manifestations in Plant Systems
No studies have been found that document this compound inducing chlorotic manifestations in plant systems. Chlorosis, characterized by the yellowing of leaf tissue due to a lack of chlorophyll, can be caused by various biotic and abiotic factors, including nutrient deficiencies, pathogen attack, and exposure to certain chemical compounds. illinois.edumortonarb.orgmissouribotanicalgarden.orgmsuextension.orgusu.edu However, the scientific literature does not currently link this compound to the induction of this condition in plants.
Investigated Molecular Mechanisms of Action
While direct research on the herbicidal and phytotoxic molecular mechanisms of this compound is not available, this section explores related molecular mechanisms that have been investigated for other compounds, providing a theoretical framework for potential future studies on this compound.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism by which many biologically active compounds exert their effects. nih.govresearchgate.netnih.govmdpi.com This can involve the inhibitor binding to an enzyme and decreasing its activity.
Relevance to Pyrimidine Derivatives: this compound is a pyrimidine derivative. Inhibitors of pyrimidine biosynthesis have been identified as potential therapeutic agents in various diseases by disrupting the production of essential building blocks for DNA and RNA synthesis. nih.govdrugbank.comnih.govplos.orgyoutube.com Research in this area focuses on enzymes such as dihydroorotate dehydrogenase (DHODH). While this is an active area of research for other pyrimidine derivatives, specific studies on this compound's ability to inhibit enzymes in this pathway are not currently available.
Wnt Signaling: The Wnt signaling pathway is crucial for a wide range of developmental processes and its dysregulation is implicated in diseases like cancer. nih.govnih.govselleckchem.comsigmaaldrich.comabmole.com Small molecule inhibitors targeting various components of this pathway are under active investigation. There is no current research directly linking this compound to the inhibition of Wnt signaling.
SIRT1/SIRT2 Inhibition: Sirtuins, including SIRT1 and SIRT2, are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. nih.govscbt.comnih.govrsc.orgprobechem.com Inhibitors of these enzymes are being explored for their therapeutic potential in a variety of diseases. To date, no studies have specifically investigated this compound as an inhibitor of SIRT1 or SIRT2.
| Target Pathway/Enzyme | General Function | Relevance to this compound |
| Pyrimidine Biosynthesis | Production of nucleotides for DNA and RNA synthesis | As a pyrimidine derivative, this compound could theoretically interact with this pathway, but no studies have been published. |
| Wnt Signaling | Regulation of cell proliferation, differentiation, and migration | No research has investigated this compound's effect on this pathway. |
| SIRT1/SIRT2 | Deacetylase enzymes involved in various cellular processes | No studies have explored this compound as a SIRT1/SIRT2 inhibitor. |
Interactions with Cellular Macromolecules
The biological activity of a compound can also be mediated through its direct interaction with cellular macromolecules like DNA. nih.govnih.govyoutube.comrti.org
DNA Interactions: Some small molecules can bind to DNA, either through intercalation between base pairs or by binding to the grooves of the DNA helix. Such interactions can interfere with DNA replication and transcription, leading to cellular dysfunction. While this is a known mechanism for various compounds, there is no published research demonstrating that this compound interacts directly with DNA.
Free Radical Mediated Mechanisms
Free radicals are highly reactive molecules that can cause damage to cells, and compounds that can modulate their activity are of significant interest. nih.govmdpi.commdpi.comnih.govresearchgate.net
Structure Activity Relationship Sar Studies of Fervenulin and Its Analogues
Correlating Structural Features with Biological Activities
The core structure of fervenulin (B1672609) is a pyrimido[5,4-e] nih.govoaji.netmdpi.comtriazine-5,7(1H,6H)-dione ring system. nih.govnih.gov Studies have investigated the impact of substituents at different positions of this bicyclic system on its biological activities. This compound itself is 6,8-dimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione. caymanchem.com
Research indicates that modifications to the core pyrimidotriazinodione structure can significantly alter the biological profile. For instance, studies on analogues in the this compound series with N8 substituents showed poor or absent activity in inhibiting Wnt/β-catenin/TCF-regulated genes, suggesting the importance of this position for this specific activity. nih.gov
The presence and position of methyl groups on the pyrimido[5,4-e] nih.govoaji.netmdpi.comtriazine core, as seen in this compound (1,6-dimethyl) and its tautomeric isomer toxoflavin (B1683212) (1,6-dimethyl), are known to be associated with a wide spectrum of activities. nih.govresearchgate.net Toxoflavin, for example, is a key virulence factor in bacterial rice grain rot and exhibits antibacterial, antifungal, and herbicidal activities. researchgate.net
Studies on synthetic analogues have explored the effect of introducing different functional groups at various positions. For example, the synthesis of compounds with substituted amino and thio functionality attached to the C-3 position of the pyrimidotriazinodione core has been reported, expanding the possibilities for SAR studies at this position. umich.edu
Data from various studies highlight the sensitivity of biological activity to subtle structural changes. While specific comprehensive data tables detailing the activity of a wide range of this compound analogues across multiple biological targets were not extensively found in the search results, the literature emphasizes that a certain relationship has been established between the structure and biological activity of these compounds. researchgate.net
SAR Insights from Synthetic Analogues and Isomers of this compound
The synthesis of synthetic analogues and isomers of this compound is a key approach in delineating SAR. By systematically modifying the this compound structure, researchers can identify the essential pharmacophores for particular activities. gardp.orgcollaborativedrug.com
Isomers like toxoflavin, which shares the same molecular formula as this compound but differs in the position of methyl groups, exhibit a similar broad spectrum of activities, including antibacterial, antifungal, herbicidal, and anticancer effects. nih.govresearchgate.netd-nb.info This suggests that the core pyrimido[5,4-e] nih.govoaji.netmdpi.comtriazine-5,7(H)-dione scaffold is fundamental to the observed bioactivities, with the methylation pattern influencing the specific potency or spectrum.
Studies on pyrimido[5,4-e] nih.govoaji.netmdpi.comtriazine derivatives, structurally related to this compound, have shown diverse pharmacological effects. nih.govd-nb.info For example, some exhibit anticancer activity against human lung carcinoma cells. nih.gov The synthesis of novel pyrimido[5,4-e] nih.govoaji.netmdpi.comtriazines and pyrazolo[3,4-d]pyrimidines using specific synthetic routes allows for the generation of a variety of analogues for SAR evaluation. nih.gov
Research on mesoionic pyrimido[1,2-b]pyridazine-2,4-diones and pyridazino[2,3-a]-s-triazine-2,4-diones, possessing structural similarities to this compound, has also provided insights into the structural requirements for antimicrobial activity. ijnc.ir
Specific examples of SAR insights from synthetic analogues mentioned in the search results include:
Analogues in the this compound series with N8 substituents showed poor or absent activity as Wnt/β-catenin pathway inhibitors. nih.gov
The introduction of solubilizing moieties at certain positions (R and R1) in related xanthothricin series analogues abolished activity in Wnt/β-catenin pathway inhibition studies. nih.gov
These findings underscore the importance of specific substitution patterns and the nature of the substituents on the this compound core for retaining or enhancing biological activity.
Computational Approaches in this compound SAR Analysis
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play an increasingly important role in this compound SAR analysis. collaborativedrug.comd-nb.infomcmaster.cascispace.comjst.go.jp These methods can complement experimental studies by providing theoretical insights into the interaction of this compound and its analogues with biological targets.
Computational docking studies can predict the binding affinity and orientation of this compound analogues within the active sites of enzymes or receptors, helping to rationalize observed biological activities and guide the design of new compounds with improved properties. d-nb.infomcmaster.cajst.go.jp For example, docking simulations have been used in studies of flavin analogs, which share some structural features with this compound. jst.go.jp
QSAR models aim to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. collaborativedrug.comwikipedia.org By correlating molecular descriptors (numerical representations of structural features) with biological data, QSAR models can predict the activity of un Gopher-ed compounds and identify the key structural parameters that influence activity. While specific detailed QSAR studies solely focused on this compound were not prominently featured in the search results, the application of QSAR principles to similar heterocyclic compounds and in drug discovery in general is well-established. collaborativedrug.comwikipedia.org
Computational studies can also help in understanding the electronic and steric effects of substituents on the this compound core, providing a deeper understanding of how structural modifications impact biological interactions at the molecular level. mdpi.com The use of computational methods allows for the virtual screening of large libraries of potential this compound analogues, prioritizing compounds with a higher probability of exhibiting desired biological activities for synthesis and experimental testing.
Advanced Analytical Techniques in Fervenulin Research
Spectroscopic Characterization Methods
Spectroscopic techniques play a vital role in the structural elucidation and characterization of fervenulin (B1672609). These methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 15N NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including this compound. Given the nitrogen-rich nature of this compound, 15N NMR spectroscopy is particularly valuable for assigning nitrogen resonances and understanding the electronic environment of these atoms within the molecule. Studies on this compound and related compounds like toxoflavin (B1683212) have utilized 15N NMR to report chemical shifts and long-range 1H-15N coupling constant values. clockss.orgresearchgate.net Complete 15N NMR assignments can be established using two-dimensional (2D) 1H-15N Pulsed Field Gradient-Heteronuclear Multiple Bond Correlation (PFG-HMBC) experiments, even at natural abundance. clockss.orgresearchgate.net This technique is essential for overcoming challenges in structure determination where hydrogen and carbon atoms are separated by nitrogen atoms, preventing unambiguous connections using standard 1H and 13C 2D NMR techniques. clockss.org The application of PFG techniques has significantly improved the sensitivity and reliability of HMBC experiments for detecting 1H-15N long-range correlations. clockss.org
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is widely employed in this compound research for identification, structural confirmation, and quantification. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the analyte. thermofisher.comfilab.fr This technique offers high sensitivity and selectivity, making it suitable for detecting this compound even in complex matrices. mdpi.comresearchgate.netacs.orgnih.gov
Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) has been successfully utilized for the identification and quantification of this compound in various food products, including rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour. mdpi.comresearchgate.netacs.orgnih.gov This hyphenated technique combines the separation power of UHPLC with the sensitivity and specificity of tandem MS, allowing for the simultaneous analysis of multiple compounds. mdpi.comacs.orgnih.gov UHPLC-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) has also been used to identify this compound and its degradation products. researchgate.netacs.org Predicted collision cross section (CCS) values for this compound and this compound-4-oxide, obtained through techniques like ion mobility MS, can further aid in their identification and differentiation. uni.luuni.lu
Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic methods are indispensable for separating this compound from complex mixtures, purifying it for further analysis or study, and quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its faster, more efficient counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are primary techniques for the isolation, purification, and quantification of this compound. phmethods.netresearchgate.net These techniques separate compounds based on their differential interactions with a stationary phase as they are carried through by a mobile phase. phmethods.net
HPLC has been used for the analysis and purification of this compound from microbial sources such as Streptomyces hiroshimensis. rsc.org Semi-preparative HPLC can be employed to isolate this compound from crude extracts. nih.gov For quantitative analysis, HPLC is often coupled with detectors such as UV or mass spectrometers. mdpi.comacs.orgnih.govresearchgate.net
UHPLC-MS/MS and UHPLC-Q-TOF/MS methods are widely applied for the determination of this compound in food samples due to their high selectivity and sensitivity, enabling the detection of trace quantities. mdpi.comresearchgate.netacs.orgnih.gov These methods involve extracting this compound from the sample matrix, followed by chromatographic separation and detection by mass spectrometry. mdpi.comresearchgate.netacs.orgnih.gov
Thin Layer Chromatography (TLC) in this compound Research
Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique used in this compound research, particularly for monitoring fractions during purification processes. researchgate.netnih.gov TLC involves separating compounds on a thin layer of stationary phase coated on a plate. researchgate.netnih.gov By comparing the retention factor (Rf) values of spots with standards and using visualization reagents, researchers can track the presence of this compound in different fractions obtained from column chromatography or other separation methods. researchgate.netnih.gov Preparative TLC can also be used for the isolation of this compound or related phytotoxins. nih.govscispace.com
Methodological Validation in Analytical Chemistry for this compound Detection
Methodological validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose, providing reliable and accurate results. mdpi.comelementlabsolutions.comadryan.comlabmanager.com For the detection and quantification of this compound, validation typically involves assessing several key parameters. elementlabsolutions.comadryan.comlabmanager.com
Validation parameters for this compound detection methods, such as UHPLC-MS/MS, include limits of detection (LODs), limits of quantification (LOQs), recovery rates, and precision (expressed as relative standard deviation - RSD). mdpi.comresearchgate.netacs.orgnih.gov For example, a UHPLC-MS/MS method for determining toxoflavin and this compound in food reported LODs of 12 µg/kg for toxoflavin and 24 µg/kg for this compound. researchgate.netacs.org The recoveries ranged from 70.1% to 108.7%, and the intra-day and inter-day RSDs ranged from 0.9% to 9.5%. researchgate.netacs.org
Other important validation characteristics, as outlined by guidelines such as ICH Q2(R1)/Q2(R2), include specificity, accuracy, linearity, and range. mdpi.comelementlabsolutions.comadryan.comlabmanager.comeuropa.eu Specificity ensures that the method measures only the analyte of interest without interference from other components in the sample matrix. elementlabsolutions.comadryan.comeuropa.eu Accuracy refers to the closeness of agreement between the measured value and the true value. mdpi.comelementlabsolutions.comadryan.comeuropa.eu Linearity assesses the method's ability to yield results directly proportional to the concentration of the analyte within a specified range. elementlabsolutions.comadryan.comlabmanager.comeuropa.eu
Here is a summary of typical validation data points for a UHPLC-MS/MS method for this compound:
| Parameter | Value (this compound) | Unit | Source |
| Limit of Detection (LOD) | 24 | µg/kg | researchgate.netacs.org |
| Recovery Range | 70.1 - 108.7 | % | researchgate.netacs.org |
| Intra-day RSD Range | 0.9 - 9.5 | % | researchgate.netacs.org |
| Inter-day RSD Range | 0.9 - 9.5 | % | researchgate.netacs.org |
Method validation ensures that analytical procedures for this compound are reliable and fit for their intended application, whether it is for research, quality control, or monitoring purposes. mdpi.comadryan.com
Research Gaps and Future Perspectives on Fervenulin
Current Challenges and Unaddressed Research Questions
Furthermore, the precise molecular mechanisms underlying Fervenulin's broad-spectrum antimicrobial and potent antitumor activities are not yet fully elucidated. While it is known to interfere with cellular processes, the specific molecular targets and the downstream signaling pathways affected remain largely undefined. This lack of mechanistic clarity hampers the rational design of more potent and selective this compound-based drugs. Key unaddressed questions in this area include:
What are the primary intracellular targets of This compound (B1672609) in various bacterial, fungal, and cancer cell lines?
How do resistance mechanisms to this compound develop in microbial and cancer cells? Understanding these mechanisms is crucial for anticipating and overcoming potential clinical resistance.
What is the full spectrum of its biological activity? Beyond its known antimicrobial and antitumor effects, could this compound possess other valuable pharmacological properties?
Answering these fundamental questions is paramount for advancing this compound from a compound of academic interest to a clinically or agriculturally relevant molecule.
Potential for Novel Research in Therapeutic and Agri-Biotechnological Applications
Despite the existing challenges, the unique chemical scaffold and potent bioactivities of this compound present a fertile ground for novel research in both therapeutic and agri-biotechnological sectors.
Therapeutic Applications
In the realm of therapeutics, the development of novel this compound analogues holds significant promise. By leveraging modern synthetic methodologies, researchers can aim to create derivatives with improved pharmacological profiles, such as enhanced potency, greater selectivity for cancer cells over healthy cells, and better metabolic stability. The exploration of this compound as a lead compound for the development of new anticancer agents is a particularly active area of research. Its ability to induce apoptosis in cancer cells suggests that it could be effective against a range of malignancies. Furthermore, in an era of rising antimicrobial resistance, this compound and its novel derivatives could offer a new line of defense against multidrug-resistant pathogens.
| Therapeutic Research Area | Potential Application of this compound and its Analogues |
| Oncology | Development of targeted therapies for various cancers, potentially overcoming existing drug resistance mechanisms. |
| Infectious Diseases | Creation of new antibiotics to combat multidrug-resistant bacteria and fungi. |
| Virology | Investigation of antiviral properties against a range of viruses. |
Agri-Biotechnological Applications
Beyond medicine, this compound exhibits properties that make it an attractive candidate for agricultural applications. Its reported nematicidal activity suggests its potential as a natural and biodegradable alternative to synthetic pesticides for controlling root-knot nematodes, which are major agricultural pests. Furthermore, its antifungal properties could be harnessed to protect crops from various fungal diseases, reducing reliance on chemical fungicides that can have detrimental environmental effects. The development of this compound-based bio-pesticides could contribute to more sustainable and environmentally friendly agricultural practices.
| Agri-Biotechnological Research Area | Potential Application of this compound and its Derivatives |
| Nematicide Development | Formulation of bio-nematicides to protect crops from nematode infestations. |
| Fungicide Development | Creation of bio-fungicides for the control of plant pathogenic fungi. |
| Herbicide Development | Exploration of its potential as a natural herbicide for weed management. |
Directions for Advanced Mechanistic Investigations and Biosynthetic Pathway Elucidation
To unlock the full potential of this compound, a deeper understanding of its fundamental biology is essential. Future research must focus on two key areas: advanced mechanistic investigations and the complete elucidation of its biosynthetic pathway.
Advanced Mechanistic Investigations
Modern "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to this compound treatment. These approaches can help identify its molecular targets and unravel the complex signaling networks it perturbs. Techniques like chemical proteomics can be employed to directly identify the proteins that this compound binds to within the cell. Furthermore, high-resolution imaging techniques can visualize the subcellular localization of this compound and its effects on cellular morphology and organization.
Biosynthetic Pathway Elucidation
A complete understanding of the this compound biosynthetic pathway is a critical goal. Identifying and characterizing the full suite of genes and enzymes responsible for its production in microorganisms will be a significant breakthrough. This knowledge will not only provide insights into the fascinating chemistry of its formation but also open up possibilities for its biotechnological production. By cloning the this compound biosynthetic gene cluster into a genetically tractable host organism, it may be possible to produce this compound and its precursors in larger quantities through fermentation. Moreover, this biosynthetic machinery can be engineered to produce novel, "unnatural" this compound analogues with potentially improved properties. Advanced analytical techniques will be crucial in identifying and characterizing the intermediates of the pathway, providing a complete roadmap of its biosynthesis.
| Research Direction | Key Methodologies and Goals |
| Mechanistic Investigations | - Omics (genomics, proteomics, metabolomics) to understand cellular responses.- Chemical proteomics to identify direct binding partners.- High-resolution imaging to visualize subcellular effects. |
| Biosynthetic Pathway Elucidation | - Genome mining to identify the biosynthetic gene cluster.- Heterologous expression of the gene cluster for production.- Enzymatic assays to characterize the function of biosynthetic enzymes.- Metabolic engineering to enhance production and create novel analogues. |
Q & A
Q. How can researchers determine the purity of fervenulin for experimental use, and what analytical techniques are recommended?
this compound purity (≥95%) is typically verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For reproducible results, dissolve the compound in methanol or DMSO (common solvents due to its solubility profile) and compare spectral data against reference standards. Batch-specific certificates of analysis (CoA) should accompany commercial samples .
Q. What are the established protocols for storing and handling this compound to ensure stability and safety in laboratory settings?
this compound is stable for ≥4 years when stored at -20°C in airtight containers. Safety protocols include:
- Using personal protective equipment (PPE) such as gloves and lab coats.
- Avoiding ingestion/inhalation (NFPA health hazard rating: 2).
- Disposing of waste via approved chemical disposal methods per regional regulations .
Q. What is the evidence for this compound’s nematicidal activity, and how is this assessed in vitro?
this compound inhibits egg hatching in Meloidogyne incognita (MIC = 30 µg/ml) and induces 100% juvenile mortality at 250 µg/ml after 96 hours. Standard assays include:
- Broth microdilution : Serial dilutions of this compound in culture media.
- Egg hatch inhibition : Incubating nematode eggs with this compound and quantifying hatch rates.
- Juvenile mortality : Counting dead second-stage juveniles (J2) post-exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MIC values for this compound across different nematode species?
Discrepancies may arise from variations in experimental design (e.g., solvent choice, incubation time). To address this:
- Standardize protocols using CLSI guidelines for antimicrobial testing.
- Validate results with multiple biological replicates.
- Compare efficacy against reference nematicides (e.g., abamectin) to contextualize potency .
Q. What experimental strategies optimize this compound’s bioactivity while minimizing cytotoxicity in non-target organisms?
- Structure-activity relationship (SAR) studies : Modify this compound’s pyrimidotriazine backbone to enhance selectivity.
- Co-administration assays : Test synergies with biocontrol agents (e.g., Streptomyces spp. filtrates).
- Ecotoxicology screens : Use model organisms (e.g., Caenorhabditis elegans) to assess off-target effects .
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy against plant-parasitic nematodes in agricultural systems?
- Greenhouse trials : Apply this compound via soil drenching or seed coating to infected crops (e.g., tomatoes).
- Dose-response analysis : Test concentrations from 30–500 µg/ml to establish EC50 values.
- Long-term monitoring : Track nematode populations and plant health metrics (root gall index, biomass) over 6–8 weeks .
Q. What methodologies are recommended for synthesizing this compound derivatives to explore its pharmacological potential?
- One-pot synthesis : React uracil derivatives with triazine precursors under controlled pH and temperature.
- Functionalization : Introduce methyl or hydroxyl groups at positions 6 and 8 of the pyrimidotriazine core.
- Characterization : Confirm structures via LC-MS and X-ray crystallography .
Data Analysis and Interpretation
Q. How can researchers statistically validate this compound’s nematicidal activity in datasets with high variability?
- Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) to quantify treatment impact .
Q. What steps should be taken when this compound’s bioactivity data conflicts with its theoretical chemical properties?
- Re-evaluate purity and stability (e.g., degradation products may reduce efficacy).
- Perform computational modeling (e.g., molecular docking) to assess target binding affinity.
- Cross-validate with alternative assays (e.g., fluorescence-based viability assays) .
Methodological Tables
Table 1. Key Nematicidal Parameters for this compound (from Ruanpanun et al., 2010)
| Parameter | Value/Result |
|---|---|
| MIC (egg hatch inhibition) | 30 µg/ml |
| LC50 (J2 mortality) | 120 µg/ml |
| 100% Mortality (J2) | 250 µg/ml at 96h |
| Solubility | Methanol, DMSO |
Table 2. Recommended Analytical Techniques for this compound Characterization
| Technique | Application | Reference Standard |
|---|---|---|
| HPLC | Purity assessment | USP 38 |
| NMR | Structural confirmation | CAS 483-57-8 |
| LC-MS | Derivative identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
